2,5-Dichlorobenzenediazonium tetrafluoroborate
Description
2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS 350-67-4) is a diazonium salt featuring a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are pivotal intermediates in organic synthesis, particularly in aryl coupling, Sandmeyer reactions, and electrophilic substitutions. This compound is synthesized via diazotization of 2,5-dichloroaniline with nitrous acid, followed by precipitation using sodium tetrafluoroborate . Its electron-withdrawing chlorine substituents enhance stability and direct reactivity in cross-coupling and heterocycle-forming reactions .
Properties
IUPAC Name |
2,5-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-5(8)6(3-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJSVKFPRUHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)[N+]#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192873 | |
| Record name | 2,5-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-69-6 | |
| Record name | Benzenediazonium, 2,5-dichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorobenzenediazonium tetrafluoroborate | |
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| Record name | 2,5-DICHLOROBENZENEDIAZONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Diazotization Reaction Conditions
- The diazotization is performed in an aqueous medium, maintaining a low temperature range typically between -10 °C and +5 °C to ensure stability of the diazonium intermediate and minimize side reactions.
- Aqueous tetrafluoroboric acid solution (typically 10–40% concentration, with 15–25% preferred) is used to provide the tetrafluoroborate counterion.
- Sodium nitrite solution (20–60% strength) is added slowly to the acidic solution containing 2,5-dichlorobenzenamine.
- The molar ratio of nitrite to amine is controlled carefully, generally around 1.05 to 1.1 equivalents of nitrite per mole of amine.
Typical Experimental Procedure Example
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Dissolve 2,5-dichlorobenzenamine in aqueous tetrafluoroboric acid (15–25%) at 0 to 5 °C | Maintain temperature to avoid decomposition |
| 2 | Slowly add sodium nitrite solution (1.05 eq) over 30–60 minutes under stirring | Control addition rate to prevent excess nitrous acid |
| 3 | Stir the reaction mixture for additional 30 minutes at 0–5 °C | Ensure complete diazotization |
| 4 | Filter the precipitated this compound | Use cold conditions to maintain stability |
| 5 | Wash the solid with cold alcohol and then a non-polar solvent | Purification step |
| 6 | Dry under vacuum at ≤50 °C | Avoid thermal decomposition |
Reaction Optimization and Yield
- The use of tetrafluoroboric acid instead of other acids (e.g., hydrochloric acid) improves the stability and purity of the diazonium salt.
- Reaction temperature control is critical to prevent side reactions such as hydrolysis or decomposition.
- Yields of diazonium tetrafluoroborates prepared by this method typically range from 85% to 95%, with high purity suitable for further synthetic applications.
- The solid form is safer to handle than the corresponding diazonium chloride salts, which are more prone to explosive decomposition.
Research Findings and Industrial Considerations
- According to patent literature, diazonium tetrafluoroborates can be prepared with excellent purity and yield by diazotizing the corresponding aniline in dilute aqueous tetrafluoroboric acid at low temperatures, followed by careful isolation and drying.
- The process is amenable to scale-up for industrial production due to mild reaction conditions and the ability to handle the product as a stable solid.
- The tetrafluoroborate salts exhibit better thermal stability and lower sensitivity compared to other diazonium salts, making them preferable for storage and transport.
- The decomposition of these salts can be controlled and used advantageously in subsequent synthetic steps (e.g., Sandmeyer reactions) with yields up to 95% reported for related compounds.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Starting amine | 2,5-Dichlorobenzenamine | Purity >98% preferred |
| Acid for diazotization | Aqueous tetrafluoroboric acid (15–25%) | Ensures stable tetrafluoroborate salt |
| Nitrite source | Sodium nitrite (NaNO2) | 1.05–1.1 molar equivalents |
| Temperature | -10 °C to +5 °C | Critical for stability |
| Reaction time | 30–60 min addition + 30 min stirring | Complete diazotization |
| Isolation | Filtration at low temperature | Prevents decomposition |
| Washing solvents | Alcohols (polar), then non-polar solvents | Removes impurities |
| Drying temperature | ≤50 °C under vacuum | Avoids thermal decomposition |
| Yield | 85–95% | High purity, suitable for synthetic use |
Chemical Reactions Analysis
Thermal Decomposition and Balz-Schiemann Reaction
Thermal decomposition of 2,5-dichlorobenzenediazonium tetrafluoroborate follows the Balz-Schiemann pathway, yielding 2,5-dichlorofluorobenzene, nitrogen gas, and boron trifluoride:
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Conditions : Heating at 100–150°C in inert solvents (e.g., acetonitrile).
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Kinetics : Electron-withdrawing chlorine substituents lower the thermal stability compared to unsubstituted analogs, with decomposition onset temperatures (T<sub>onset</sub>) typically below 120°C .
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Yield : ~90% for analogous chloro-substituted diazonium salts .
Nucleophilic Substitution Reactions
The diazo group undergoes substitution with various nucleophiles:
Mechanistically, the diazonium cation acts as an electrophile, with nucleophiles attacking the para position relative to the chlorine substituents .
Coupling Reactions with Aromatic Amines and Phenols
Under alkaline conditions, the compound participates in azo coupling to form colored derivatives:
-
With Phenol :
Reduction Pathways and Byproduct Formation
Reduction with metals or hydride donors yields substituted anilines or benzene derivatives:
-
Using Copper :
-
Using LiAlH4 : Selective reduction to 2,5-dichloroaniline (~75% yield).
Electrochemical and Metal-Mediated Transformations
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Electrochemical Reduction : Forms aryl radical intermediates that deposit as thin films on electrodes, useful for surface functionalization .
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Metal Complexation : Reacts with transition metals (e.g., Cu(I)) to form stable complexes, enabling catalytic cycles in cross-coupling reactions .
Comparative Reactivity with Related Diazonium Salts
| Compound | Thermal Stability (T<sub>onset</sub>) | Reactivity with Cyanide |
|---|---|---|
| 2,5-Dichlorobenzenediazonium BF4 | 110°C | High |
| 4-Nitrobenzenediazonium BF4 | 135°C | Moderate |
| Benzenediazonium BF4 | 95°C | Very High |
Key Trends :
Scientific Research Applications
Organic Synthesis
1.1. Synthesis of Aromatic Compounds
2,5-Dichlorobenzenediazonium tetrafluoroborate is primarily utilized in the synthesis of chlorinated aromatic compounds. It can undergo decomposition to generate reactive species that participate in electrophilic aromatic substitution reactions. For instance, it can be used to synthesize various substituted benzenes that serve as intermediates in the production of pharmaceuticals and agrochemicals.
Case Study: Synthesis of 3-Bromo-4-Fluorotoluene
- Reaction Conditions : The diazonium salt is decomposed in the presence of an inert solvent.
- Yield : Up to 95% yield of the desired product can be achieved.
- Significance : This method provides a high-purity product suitable for further functionalization and application in insecticidal formulations .
Material Science
2.1. Functionalization of Carbon Nanotubes
This compound has been effectively used to functionalize single-walled carbon nanotubes (SWCNTs). This functionalization introduces sp³ defects into the nanotubes, which can modify their electronic properties.
Case Study: Spin Properties in SWCNTs
- Experimental Setup : SWCNTs were treated with this compound.
- Observations : The functionalization resulted in significant changes in photoluminescence (PL) and electron spin resonance (ESR) characteristics.
- Results : The introduction of defects led to enhanced PL peaks and observable ESR signals, indicating improved spin properties .
Analytical Chemistry
3.1. Chromatographic Applications
The compound is also utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It serves as a standard for method development and validation due to its distinct chromatographic behavior.
| Application | Details |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile, water, phosphoric acid (replace with formic acid for MS compatibility) |
| Purpose | Isolation of impurities; scalable for preparative separation |
This method allows for efficient separation and analysis of compounds containing diazonium salts .
Summary of Findings
The applications of this compound span across various fields:
- Organic Synthesis : High-yield synthesis of chlorinated aromatic compounds.
- Material Science : Functionalization of carbon nanotubes enhancing their electronic properties.
- Analytical Chemistry : Effective use in chromatographic techniques for compound separation.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including electrophilic substitution and coupling reactions. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile. The compound can also participate in radical reactions, leading to the formation of various products .
Comparison with Similar Compounds
Key Properties :
- Stability: Diazonium salts are thermally sensitive, but the 2,5-dichloro substitution pattern improves stability compared to non-halogenated analogs. Decomposition pathways (e.g., N₂ release) are solvent-dependent, as noted in studies of aryldiazonium tetrafluoroborates .
- Reactivity : The chlorine substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr) and facilitate electron-transfer reactions .
Comparison with Similar Compounds
Structural Isomers
2,4-Dichlorobenzenediazonium Tetrafluoroborate (CAS 21872-70-8)
3,5-Dichlorobenzenediazonium Tetrafluoroborate (CAS 350-67-4)
Table 1: Comparison of Dichlorobenzenediazonium Isomers
Substituted Derivatives
4-Halobenzenediazonium Tetrafluoroborates
2,5-Diethoxy-4-(p-Tolylthio) Analogs
- Electronic Effects : Ethoxy and thioether groups increase electron density, reducing SNAr efficiency compared to chloro-substituted analogs .
Reactivity in Key Reactions
- Sandmeyer Reaction : 2,5-Dichlorobenzenediazonium tetrafluoroborate produces 2,5-dichlorobromobenzene in ~85% yield under optimized conditions, comparable to phenyl diazonium salts .
- Dithiocarbamate Formation : Reacts with CS₂ and amines via SNAr, yielding dithiocarbamates without side products, similar to other electron-deficient diazonium salts .
Stability and Decomposition
- Solvent Effects: In polar aprotic solvents (e.g., acetonitrile), 2,5-dichloro derivatives exhibit slower decomposition than non-halogenated analogs, attributed to Cl-induced stabilization of the diazonium group .
- Thermal Degradation : Decomposes at ~100°C, releasing N₂ and forming chlorinated biphenyl byproducts, a pathway shared with other dichlorinated diazonium salts .
Biological Activity
2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS Number: 398-69-6) is a diazonium salt known for its utility in organic synthesis, particularly in the formation of aryl derivatives. This compound has garnered attention not only for its chemical reactivity but also for its biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : CHBClFN
- Molecular Weight : 260.81 g/mol
- LogP : 2.09 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial properties and potential applications in photopharmacology.
Antimicrobial Properties
Research indicates that diazonium compounds can exhibit significant antibacterial activity. For instance, studies have shown that derivatives of diazonium salts can enhance the efficacy of existing antibiotics against Gram-positive bacteria. The mechanism often involves the formation of reactive intermediates that can disrupt bacterial cell membranes or interfere with cellular processes.
Table 1: Antimicrobial Activity of Diazonium Compounds
The biological activity of this compound is attributed to its ability to form reactive species upon decomposition. These species can interact with nucleophiles in bacterial cells, leading to:
- Protein Denaturation : The formation of covalent bonds with amino acids in proteins.
- DNA Damage : Alkylation of DNA bases, resulting in mutations or cell death.
- Membrane Disruption : Alteration of lipid bilayers, affecting membrane integrity.
Case Studies
Several studies have explored the biological implications of using diazonium salts in medicinal chemistry:
- Photopharmacology Applications : Research has demonstrated that azobenzene derivatives can be activated by light to control antibacterial activity. This approach allows for spatial and temporal control over drug action, which can be particularly beneficial in clinical settings where targeted therapy is desired .
- Quorum Sensing Inhibition : A study highlighted the use of diazonium salts to inhibit bacterial communication pathways (quorum sensing). By disrupting these pathways, it is possible to reduce virulence factors in pathogenic bacteria .
Safety and Toxicity
While diazonium compounds are useful in various applications, they also pose toxicity risks. The acute toxicity profile indicates potential risks when handling these compounds, necessitating appropriate safety measures during laboratory use.
Table 2: Toxicological Data Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,5-dichlorobenzenediazonium tetrafluoroborate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via diazotization of 2,5-dichloroaniline in acidic aqueous media (e.g., HCl), followed by precipitation with sodium tetrafluoroborate (NaBF₄). Key steps include maintaining temperatures below 5°C during diazotization to prevent premature decomposition . Optimization strategies include:
- Stoichiometric Control : Use a 1:1 molar ratio of NaNO₂ to aniline to minimize side reactions.
- Solvent-Free Workup : Avoid organic solvents by isolating the diazonium salt via filtration and washing with cold ether .
- Scalability : Reactions can be scaled to multigram quantities without yield loss by ensuring rapid mixing and controlled pH .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : This compound is thermally unstable and shock-sensitive. Key precautions include:
- Storage : Store at –20°C in airtight, light-protected containers to inhibit decomposition .
- Handling : Use explosion-proof equipment, avoid friction or impact, and work in a fume hood due to potential nitrogen gas (N₂) release .
- Decomposition Management : Quench residues with cold alkaline solutions (e.g., NaOH/ice) to neutralize reactive intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aryl substitution patterns (e.g., chlorine positions) and diazonium group presence. Use deuterated DMSO or acetone for solubility .
- IR Spectroscopy : Identify B–F stretching vibrations (~1,080 cm⁻¹) from the tetrafluoroborate counterion .
- Elemental Analysis : Validate purity (>98%) and stoichiometry (C, H, N, Cl, B, F) .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of this compound in coupling reactions?
- Methodological Answer : The compound undergoes nucleophilic aromatic substitution (SN2Ar) due to electron-withdrawing chlorine substituents, which polarize the aryl ring. Key evidence includes:
- Kinetic Studies : Monitor N₂ gas evolution via manometry to distinguish SN2Ar (second-order kinetics) from radical pathways .
- Computational Modeling : DFT calculations can map charge distribution and transition states, revealing preferential attack at the para position relative to chlorine .
- Isotopic Labeling : Use ¹⁵N-labeled diazonium salts to track nitrogen elimination pathways .
Q. How can researchers mitigate competing side reactions during dithiocarbamate synthesis using this diazonium salt?
- Methodological Answer : Competing hydrolysis or radical pathways can be suppressed via:
- Solvent Choice : Use water as a solvent to stabilize ionic intermediates and enhance SN2Ar selectivity .
- Temperature Control : Maintain 0–5°C during amine addition to reduce radical initiation .
- Additives : Include NaBF₄ to stabilize the diazonium ion and minimize decomposition .
Q. What strategies are effective for studying the thermal decomposition kinetics of this compound?
- Methodological Answer :
- DSC/TGA Analysis : Measure decomposition onset temperatures and enthalpy changes under controlled atmospheres .
- In Situ FTIR : Track N₂ and BF₃ release during heating to identify decomposition products .
- Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from non-isothermal data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
